molecular formula C17H18N2O2S B7832341 1-(4-METHOXYPHENYL)-2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ETHAN-1-ONE

1-(4-METHOXYPHENYL)-2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ETHAN-1-ONE

Cat. No.: B7832341
M. Wt: 314.4 g/mol
InChI Key: UXHUGTWLLALBCX-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ETHAN-1-ONE is an organic compound that belongs to the class of thioethers. These compounds are characterized by the presence of a sulfur atom bonded to two carbon atoms. The compound’s structure includes a methoxyphenyl group, a cyclopenta[d]pyrimidinyl group, and a thioether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ETHAN-1-ONE typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, undergoes a reaction with a suitable reagent to form the methoxyphenyl intermediate.

    Cyclopenta[d]pyrimidinyl Intermediate: The cyclopenta[d]pyrimidinyl intermediate is synthesized through a multi-step process involving the formation of the pyrimidine ring and subsequent cyclization.

    Thioether Formation: The final step involves the reaction of the methoxyphenyl intermediate with the cyclopenta[d]pyrimidinyl intermediate in the presence of a thioether-forming reagent, such as thiourea or a similar compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ETHAN-1-ONE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]ethanol: Similar structure with an alcohol group instead of a ketone.

    1-(4-methoxyphenyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]amine: Similar structure with an amine group instead of a ketone.

Uniqueness

The uniqueness of 1-(4-METHOXYPHENYL)-2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ETHAN-1-ONE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11-18-15-5-3-4-14(15)17(19-11)22-10-16(20)12-6-8-13(21-2)9-7-12/h6-9H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHUGTWLLALBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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